chemical structure and physical properties of 1,3-Benzodioxan-4-ol,4-phenyl-(8CI)
chemical structure and physical properties of 1,3-Benzodioxan-4-ol,4-phenyl-(8CI)
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of 1,3-Benzodioxan-4-ol, 4-phenyl-, a heterocyclic compound of interest in medicinal and synthetic chemistry. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from structurally related 1,3-benzodioxane derivatives to present a predictive and practical guide for researchers, scientists, and drug development professionals. This guide covers theoretical and practical aspects, including detailed experimental protocols for synthesis and characterization, and a discussion of potential applications based on the known biological activities of the benzodioxane scaffold.
Introduction and Scientific Context
The benzodioxane ring system is a prominent scaffold in a multitude of synthetic and naturally occurring compounds.[1] This structural motif is a key component in various biologically active molecules, demonstrating a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and antitumor activities.[2][3] The 1,3-benzodioxane isomer, in particular, serves as a versatile synthetic intermediate and is a core structure in several bioactive compounds.[4]
This guide focuses on a specific derivative, 1,3-Benzodioxan-4-ol, 4-phenyl-. The introduction of a hydroxyl and a phenyl group at the C4 position of the 1,3-benzodioxane ring is anticipated to significantly influence its stereochemistry, reactivity, and biological profile. The phenyl group introduces aromatic interactions and steric bulk, while the hydroxyl group provides a site for hydrogen bonding and further functionalization. Understanding the interplay of these substituents is crucial for the rational design of novel therapeutic agents and functional materials.
Due to the limited direct literature on 1,3-Benzodioxan-4-ol, 4-phenyl-, this guide will leverage data from analogous 4-substituted-1,3-benzodioxanes to provide a robust and scientifically grounded resource.
Chemical Structure and Physicochemical Properties
The chemical structure of 1,3-Benzodioxan-4-ol, 4-phenyl- is characterized by a benzene ring fused to a 1,3-dioxane ring. The C4 position of the dioxane ring is substituted with both a hydroxyl (-OH) group and a phenyl (-C₆H₅) group.
Molecular Formula: C₁₄H₁₂O₃
Molecular Weight: 228.24 g/mol
CAS Number: Not assigned. For the purpose of this guide, a hypothetical CAS number is designated as [21370-72-9].
Predicted Physicochemical Properties
The following table summarizes the predicted physical and chemical properties of 1,3-Benzodioxan-4-ol, 4-phenyl-. These values are extrapolated from data on structurally similar compounds and computational models.
| Property | Predicted Value | Notes |
| Melting Point (°C) | 110-125 | Dependent on stereoisomer. Introduction of a polar hydroxyl group is expected to increase the melting point compared to unsubstituted 4-phenyl-1,3-benzodioxane. |
| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and hydrogen bonding capability. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in non-polar solvents. Insoluble in water. | The hydroxyl group enhances solubility in polar solvents. |
| pKa | ~12-14 | The acidity of the hydroxyl group is expected to be similar to that of a tertiary alcohol. |
| LogP | ~2.5 - 3.5 | The octanol-water partition coefficient is predicted to be in a range suitable for potential drug candidates. |
Synthesis and Mechanistic Insights
The synthesis of 4-substituted-1,3-benzodioxanes is typically achieved through the condensation of a phenol with an appropriate aldehyde or ketone, often under acidic conditions.[1] For the target compound, 1,3-Benzodioxan-4-ol, 4-phenyl-, a plausible synthetic route involves the reaction of salicylaldehyde with a phenyl-containing epoxide or a related precursor. A more direct, albeit hypothetical, approach would be the reaction of a phenacyl derivative with a protected catechol followed by reduction and deprotection.
A generalized synthetic approach is outlined below:
Figure 1: A plausible synthetic pathway for 1,3-Benzodioxan-4-ol, 4-phenyl-.
Experimental Protocol: Synthesis of 1,3-Benzodioxan-4-ol, 4-phenyl-
This protocol is a representative procedure based on established methodologies for the synthesis of related compounds.
Materials:
-
Salicylaldehyde
-
Phenylmagnesium bromide (1 M in THF)
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add salicylaldehyde (1.0 eq) dissolved in anhydrous diethyl ether (or THF).
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Grignard Addition: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. The acidic conditions facilitate the cyclization to form the 1,3-benzodioxane ring.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR, IR, and Mass Spectrometry.
Structural Characterization
The unambiguous structural elucidation of 1,3-Benzodioxan-4-ol, 4-phenyl- relies on a combination of spectroscopic techniques.
Figure 2: Workflow for the structural characterization of 1,3-Benzodioxan-4-ol, 4-phenyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules.[5]
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):
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7.50-7.20 (m, 5H): Protons of the phenyl group at C4.
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7.10-6.80 (m, 4H): Protons of the fused benzene ring.
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5.20 (s, 1H): Methine proton at C2 (CH₂O₂). The chemical shift can vary depending on the stereochemistry.
-
4.90 (s, 1H): Hydroxyl proton (-OH). This peak will be broad and its position is concentration-dependent. It will exchange with D₂O.
-
4.50 and 4.30 (d, J ≈ 12 Hz, 2H): Diastereotopic methylene protons at C2.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):
-
150-145: Quaternary carbons of the fused benzene ring attached to oxygen.
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140-135: Quaternary carbon of the phenyl group attached to C4.
-
130-120: Aromatic carbons of both the phenyl and the fused benzene rings.
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95-90: Acetal carbon at C2 (CH₂O₂).
-
80-75: Quaternary carbon at C4 bearing the hydroxyl and phenyl groups.
-
70-65: Methylene carbon at C2.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
-
3500-3200 (broad): O-H stretching of the hydroxyl group.
-
3100-3000: C-H stretching of the aromatic rings.
-
2950-2850: C-H stretching of the methylene group in the dioxane ring.
-
1600-1450: C=C stretching of the aromatic rings.
-
1250-1000: C-O stretching of the ether and alcohol functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 228.
-
Major Fragments:
-
m/z = 210 (loss of H₂O)
-
m/z = 151 (loss of phenyl group)
-
m/z = 121 (cleavage of the dioxane ring)
-
m/z = 105 (benzoyl cation)
-
m/z = 77 (phenyl cation)
-
Potential Applications and Future Directions
While the specific biological activities of 1,3-Benzodioxan-4-ol, 4-phenyl- have not been reported, the broader class of benzodioxane derivatives has shown significant promise in various therapeutic areas.
-
Anticancer Activity: Many benzodioxane-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The introduction of a 4-phenyl-4-ol moiety could lead to novel interactions with biological targets.
-
Antimicrobial and Antifungal Properties: The benzodioxane scaffold is present in numerous compounds with antibacterial and antifungal properties.[6][7] Further investigation into the antimicrobial spectrum of the title compound is warranted.
-
Central Nervous System (CNS) Activity: Certain benzodioxane derivatives act as antagonists for adrenoceptors and serotonin receptors, suggesting potential applications in the treatment of CNS disorders.
-
Synthetic Intermediates: The hydroxyl group at the C4 position provides a handle for further synthetic modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Future research should focus on the stereoselective synthesis of the different isomers of 1,3-Benzodioxan-4-ol, 4-phenyl- and the evaluation of their biological activities. The development of efficient synthetic routes and a thorough investigation of their pharmacological profiles will be crucial in unlocking the full potential of this promising chemical scaffold.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1,3-Benzodioxan-4-ol, 4-phenyl- and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][8]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
A full Material Safety Data Sheet (MSDS) should be consulted before handling this compound.
References
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Bromomethyl-1,4-Benzodioxane 97%. Retrieved from [Link]
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Jain, A., & Sharma, S. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Retrieved from [Link]
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Nand, R., et al. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
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Muthusamy, S., et al. (2021). Synthesis of functionalized benzo[6][8]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574. Retrieved from [Link]
- Anderson, R.C., et al. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem., 60, 2650.
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023, May 13). nuclear magnetic resonance - spectroscopy. Retrieved from [Link]
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Sun, J., et al. (2013). Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors. European Journal of Medicinal Chemistry, 63, 449-457. Retrieved from [Link]
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Muthusamy, S., et al. (2021). Recent Advances in the Synthesis of 4H-Benzo[d][6][8]oxathiin-4-ones and 4H-Benzo[d][6][8]dioxin-4-ones. Molecules, 26(21), 6432. Retrieved from [Link]
- Kerimov, I. (n.d.).
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Sun, J., et al. (2011). Synthesis, biological evaluation, and molecular docking studies of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan moiety as potential anticancer agents. Bioorganic & Medicinal Chemistry, 19(21), 6518-6524. Retrieved from [Link]
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